molecular formula C23H15BrN2O2S B2726643 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide CAS No. 312605-96-2

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide

Cat. No. B2726643
CAS RN: 312605-96-2
M. Wt: 463.35
InChI Key: UHBYBQYVOFESAR-UHFFFAOYSA-N
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Description

“N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide” is a chemical compound with the molecular formula C23H16N2O2S . It appears that this compound is not widely studied or used, as there is limited information available about it .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives containing a fluorine atom in the benzoyl group have shown promising antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungi, highlighting the importance of the fluorine atom in enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

Several studies have explored the anticancer potential of thiazole and benzamide derivatives. One such study designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Photodynamic Therapy

The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has shown significant potential for photodynamic therapy applications in cancer treatment. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Thiazoles

Research on the synthesis of thiazoles has demonstrated various methodologies for producing thiazoline and thiazole derivatives, including the reaction of N-acyl-N′-monosubstituted thioureas with phenacyl bromide. These synthetic pathways contribute to the broader understanding of thiazole chemistry and its applications (Rajappa, Nair, Advani, Sreenivasan, & Desai, 1979).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards associated with this compound are not clearly mentioned in the sources I found .

Future Directions

Given the limited information available, it’s difficult to predict future directions for research or application of this compound .

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O2S/c24-18-13-11-17(12-14-18)22(28)26-23-25-19(15-7-3-1-4-8-15)21(29-23)20(27)16-9-5-2-6-10-16/h1-14H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBYBQYVOFESAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide

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